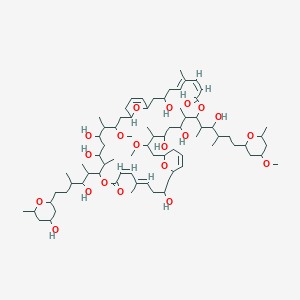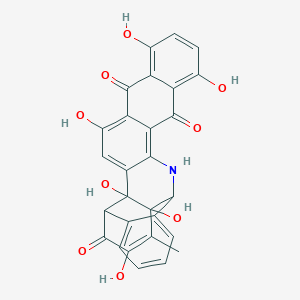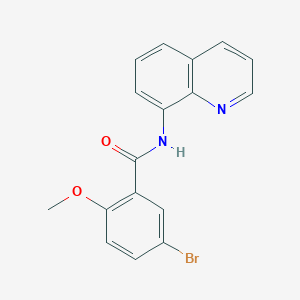
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow. This compound 41-8543 also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound 41-8543 has been found to have several biochemical and physiological effects. It increases the production of cGMP, which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound 41-8543 also has antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound 41-8543 has been shown to reduce inflammation and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator, which can be used to study the role of cGMP in various physiological processes. Additionally, this compound 41-8543 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of this compound 41-8543 is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543. One potential area of research is the development of new therapeutic applications for this compound 41-8543, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound 41-8543 and its effects on various physiological processes. Moreover, the development of new analogs of this compound 41-8543 with improved solubility and potency could also be an area of future research.
Métodos De Síntesis
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with butyl azide, followed by the cyclization of the resulting intermediate with sodium hydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. It has been shown to exhibit vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, this compound 41-8543 has been found to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, this compound 41-8543 has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C15H21N5O2 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-5-9-20-18-15(17-19-20)16-14(21)10-22-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,16,18,21) |
Clave InChI |
QNMXUMCJMOIKCG-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)



![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

